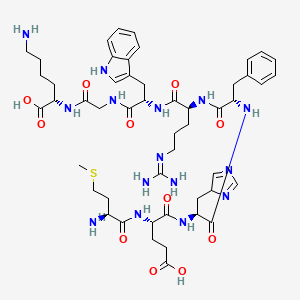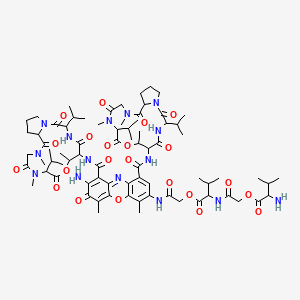
AH 11110 Hydrochloride
説明
AH 11110 Hydrochloride is a subtype-selective ligand for the α1B-adrenoceptor . It is non-selective between α1 subtypes and α2 receptors in smooth muscle preparations .
Molecular Structure Analysis
The chemical name for AH 11110 Hydrochloride is 4-Imino-1-(2-phenylphenoxy)-4-piperidinebutan-2-ol hydrochloride . The molecular weight is 374.91 . The empirical formula is C21H26N2O2.HCl .
Physical And Chemical Properties Analysis
AH 11110 Hydrochloride is a solid substance . It is soluble in water to about 2.5 mg/mL and insoluble in DMSO . It should be stored at room temperature .
科学的研究の応用
1. Interaction with Human Serum Albumin
A. Radha et al. (2021) investigated the molecular interactions of Acebutolol Hydrochloride (AH) with human serum albumin (HSA) using various methods like UV–vis, fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry. Their study provided insights into the binding mechanism and activity of AH with HSA, crucial for understanding its pharmacodynamics.
2. Phase Transformation in Mineral Leaching
In the context of mineral leaching, T. Feldmann and G. Demopoulos (2012) discussed the role of AH in the HCl regeneration process, particularly focusing on the phase transformation kinetics relating to the reaction of CaCl2 solution with sulfuric acid. The presence of AH seed significantly affected the transformation kinetics of calcium sulfate phases, which is critical in optimizing the process economics of mineral leaching (Feldmann & Demopoulos, 2012).
3. Role in Toxicology and Physiology
AH receptors, a part of the toxicological response to environmental chemicals like dioxins and biphenyls, have been extensively studied. Allan Okey, David Riddick, and Patricia Harper (1994) provided insights into the molecular biology of the AH receptor and its role in cell proliferation and differentiation (Okey, Riddick, & Harper, 1994). Understanding this receptor is crucial for comprehending the physiological and toxicological responses to various environmental contaminants.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHGFIXWBLHHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432694 | |
| Record name | AH 11110 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AH 11110 Hydrochloride | |
CAS RN |
179388-65-9 | |
| Record name | AH 11110 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)









